Methyl 3-bromo-1H-indazole-4-carboxylate is an organic compound that belongs to the indazole family, characterized by its unique bromination and carboxylate functionalities. This compound has garnered attention in medicinal chemistry due to its potential applications in the development of pharmaceuticals, particularly those targeting cancer, viral infections, and inflammatory diseases.
This compound can be synthesized from 1H-indazole-4-carboxylic acid through bromination processes. The primary source of information regarding its synthesis and properties comes from various chemical databases and research articles that explore its biological activities and synthetic methodologies .
Methyl 3-bromo-1H-indazole-4-carboxylate is classified as a heterocyclic aromatic compound. It falls under the category of indazole derivatives, which are known for their diverse biological activities. The presence of a bromine atom at the 3-position and a carboxylate group at the 4-position enhances its reactivity and potential for biological interactions .
The synthesis of methyl 3-bromo-1H-indazole-4-carboxylate typically involves the following steps:
In a typical reaction setup, the indazole derivative is dissolved in DMF, and NBS is added along with a base such as potassium hydroxide. The reaction is stirred at room temperature for about one hour, followed by extraction with ethyl acetate to yield the desired product with moderate yields (approximately 69%) .
Methyl 3-bromo-1H-indazole-4-carboxylate features a fused indazole ring system with a bromine substituent at the 3-position and a carboxylate group at the 4-position. The molecular formula is , and it has a molecular weight of approximately 245.08 g/mol.
The compound's structure can be represented in various formats, including:
Methyl 3-bromo-1H-indazole-4-carboxylate can participate in several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for methyl 3-bromo-1H-indazole-4-carboxylate primarily involves its interaction with various biological targets:
Methyl 3-bromo-1H-indazole-4-carboxylate typically appears as a light yellow solid. Its melting point and solubility characteristics are important for practical applications but may vary based on purity and preparation methods.
Key chemical properties include:
Methyl 3-bromo-1H-indazole-4-carboxylate has several scientific uses, particularly in medicinal chemistry:
Research continues to explore its potential in developing new therapeutic agents targeting various diseases .
The indazole nucleus represents a privileged heterocyclic scaffold in medicinal chemistry due to its versatile pharmacological profile and presence in numerous clinically approved drugs. Characterized by a fused benzene and pyrrole ring with adjacent nitrogen atoms, this bicyclic system enables diverse binding interactions with biological targets. Indazole derivatives exhibit broad therapeutic activities, including anticancer, anti-inflammatory, antibacterial, antiviral, and antifungal actions, as documented in comprehensive reviews of marketed drugs and clinical candidates [3] [9]. Over 43 indazole-based therapeutic agents have reached clinical application or advanced trials, underscoring the scaffold's significance in addressing unmet medical needs. The structural robustness of indazole allows extensive functionalization at multiple positions (N-1, C-3, C-4, C-5, C-6, and C-7), enabling medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic properties. This adaptability is exemplified in kinase inhibitors like axitinib and pazopanib, where the indazole core serves as a key pharmacophore for target engagement [9]. The emergence of indazole-containing PARP inhibitors (e.g., niraparib with its 2H-indazole-7-carbonyl hydroxylamine structure) further demonstrates the scaffold's relevance in cutting-edge oncology therapeutics [5].
Table 1: Therapeutic Applications of Indazole-Based Drugs
Drug Name | Therapeutic Area | Molecular Target | Indazole Position |
---|---|---|---|
Axitinib | Renal cell carcinoma | VEGFR tyrosine kinases | Core scaffold |
Pazopanib | Soft tissue sarcoma | Multi-targeted tyrosine kinases | Core scaffold |
Niraparib | Ovarian cancer | PARP-1/2/3 | 2H-indazole-7-carbonyl hydroxylamine |
Rutaecarpine | Inflammation | COX-2 | Pentacyclic indazole derivative |
Methyl 3-bromo-1H-indazole-4-carboxylate (CAS: 885271-63-6) possesses distinctive structural features that enhance its utility in drug development. The compound's molecular formula is C₉H₇BrN₂O₂, with a molecular weight of 255.07 g/mol [1]. The bromine atom at C-3 serves dual purposes: as a halogen bond donor enhancing target interactions and as a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). Simultaneously, the methyl ester at C-4 provides a synthetic linchpin for further transformations, including hydrolysis to carboxylic acids, amidation, or reduction to alcohols. The ester group significantly influences the compound's physicochemical properties, contributing to a predicted boiling point of 399.7±22.0°C and density of 1.709±0.06 g/cm³ [1] [8].
The spatial arrangement of these functional groups creates a regiochemically defined platform for constructing complex molecules. The bromine adjacent to the indazole NH (pKa ≈10.25) enables selective metal-halogen exchange without perturbing the ester functionality. This regioselectivity is particularly valuable when compared to isomeric bromo-indazole carboxylates, as the C-3/C-4 substitution pattern optimally positions both functional groups for tandem reactions. Computational modeling of the compound (Canonical SMILES: COC(=O)c1cccc2[nH]nc(Br)c12; InChIKey: YRCSUTRLSRFUKC-UHFFFAOYSA-N) confirms the orthogonal orientation of the bromine and ester groups, facilitating unhindered approach by nucleophiles and catalysts [8]. These attributes classify it among heterocyclic building blocks essential for generating targeted libraries in lead optimization campaigns [4].
The documented history of methyl 3-bromo-1H-indazole-4-carboxylate begins with its CAS registry (885271-63-6) in the early 2000s, coinciding with increased interest in halogenated indazoles for medicinal applications. The compound emerged as a solution to synthetic challenges in accessing 3,4-disubstituted indazoles—a previously underexplored region of chemical space due to the limitations of traditional indazole synthesis methods (Fischer, Madelung, Nenitzescu) in controlling regiochemistry [3] [7]. Its commercial availability from specialty chemical suppliers (TRC, Fluorochem, Apollo Scientific) around 2010 marked a significant advancement, providing medicinal chemists with a stable, crystalline solid (typically stored under inert gas at 2-8°C) for complex derivatizations [1] [8].
The compound's adoption accelerated with the publication of key methodological studies demonstrating its utility in synthesizing dual heterocyclic systems. Notably, researchers efficiently converted it into novel 1,2,3-triazole-1,3,4-oxadiazole-indazole hybrids with potent antimicrobial activity against Gram-positive pathogens like Streptococcus pneumoniae (MIC values as low as 4.0 µg/mL) [6]. Its commercial evolution is reflected in pricing trends, where bulk quantities (1g) became available at approximately $100-$120 by 2021—significantly lower than initial costs exceeding $800/250mg [1]. Current research applications include its use in developing Orai channel blockers for autoimmune diseases, where its indazole core enables selective calcium signaling inhibition without TRPM4/TRPM7 off-target effects [10].
Table 2: Commercial Availability and Specifications
Supplier | Purity | Packaging | Price (USD) | Storage |
---|---|---|---|---|
TRC | >95% | 25mg | $45 | 2-8°C (N₂) |
AK Scientific | >95% | 250mg | $259 | 2-8°C (Ar) |
ApolloScientific | >95% | 1g | $108 | 2-8°C (N₂) |
Fluorochem | 95.0% | Various | Inquire | 2-8°C (N₂) |
American Custom Chemicals | 95% | 250mg | $861.05 | 2-8°C (N₂) |
Table 3: Key Physicochemical Properties
Property | Value | Measurement Conditions |
---|---|---|
Molecular Weight | 255.07 g/mol | - |
Molecular Formula | C₉H₇BrN₂O₂ | - |
Predicted Boiling Point | 399.7±22.0 °C | At standard pressure |
Predicted Density | 1.709±0.06 g/cm³ | At 20°C |
pKa | 10.25±0.40 | Predicted |
Storage Temperature | 2-8°C | Under inert gas (N₂ or Ar) |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: